molecular formula C6H7N5O B103510 7,8-Dihydropterin CAS No. 17838-80-1

7,8-Dihydropterin

Cat. No.: B103510
CAS No.: 17838-80-1
M. Wt: 165.15 g/mol
InChI Key: PXZWKVIXSKSCFR-UHFFFAOYSA-N
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Description

7,8-Dihydropterin is an organic compound belonging to the class of pteridines and derivatives. It is a key intermediate in the biosynthesis of tetrahydrobiopterin, an essential cofactor in various enzymatic reactions, particularly in the metabolism of amino acids and neurotransmitters. This compound plays a significant role in biological systems and has been the subject of extensive research due to its involvement in critical biochemical pathways.

Biochemical Analysis

Biochemical Properties

7,8-Dihydropterin interacts with several enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . In the folate biosynthesis pathway, the 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS) enzymes catalyze sequential metabolic reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound may accumulate as a result of dihydropteridine reductase (DHPR) inhibition or deficiency, or following oxidative metabolism of tetrahydrofolates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits the enzyme DHNA . Furthermore, in the folate biosynthesis pathway, it is involved in reactions catalyzed by the enzymes HPPK and DHPS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, at 37°C, the this compound content rapidly decreases with a corresponding increase in 7,8-dihydroxanthopterin . The addition of dithioerythritol to a this compound solution prevents 6-hydroxy-5,6,7,8-tetrahydropterin oxidation, resulting in a stable solution consisting predominantly of this compound .

Metabolic Pathways

This compound is involved in the folate biosynthesis pathway . It interacts with enzymes such as HPPK and DHPS . The metabolic pathways involving this compound also include effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydropterin typically involves the reduction of pterin derivatives. One common method is the catalytic hydrogenation of pterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is usually carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.

Industrial Production Methods: Industrial production of this compound often employs similar reduction techniques but on a larger scale. The process may involve continuous flow reactors to ensure efficient hydrogenation and high yield. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydropterin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to pterin using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Further reduction can lead to the formation of tetrahydropterin derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pteridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Pterin.

    Reduction: Tetrahydropterin derivatives.

    Substitution: Substituted pteridines with various functional groups.

Scientific Research Applications

7,8-Dihydropterin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives, which are important in the study of enzyme mechanisms and drug development.

    Biology: The compound is crucial in the study of folate metabolism and its role in cellular processes.

    Medicine: Research on this compound contributes to understanding diseases related to folate metabolism, such as certain types of anemia and neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.

Comparison with Similar Compounds

    Pterin: The oxidized form of 7,8-Dihydropterin, involved in similar biochemical pathways.

    Tetrahydrobiopterin: The fully reduced form, a crucial cofactor in neurotransmitter synthesis.

    Dihydroneopterin: Another intermediate in the biosynthesis of tetrahydrobiopterin, involved in immune response regulation.

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin. Unlike its oxidized or fully reduced forms, it serves as a critical link in the metabolic pathway, ensuring the proper functioning of enzymes involved in neurotransmitter synthesis and other essential biochemical processes.

Properties

IUPAC Name

2-amino-7,8-dihydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWKVIXSKSCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C(N1)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170466
Record name 7,8-Dihydropterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17838-80-1
Record name 7,8-Dihydropterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017838801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydropterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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